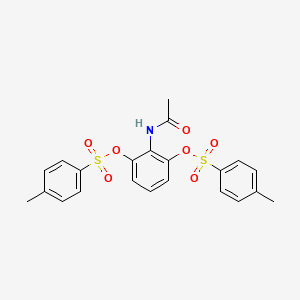

2-Acetamidoresorcinol ditosylate

Description

Ditosylate salts are commonly employed in pharmaceuticals and macrocyclic synthesis due to their solubility, stability, and reactivity . The acetamido group may enhance hydrogen-bonding capacity, while the tosylates likely improve crystallinity and synthetic utility.

Properties

CAS No. |

88172-87-6 |

|---|---|

Molecular Formula |

C22H21NO7S2 |

Molecular Weight |

475.5 g/mol |

IUPAC Name |

[2-acetamido-3-(4-methylphenyl)sulfonyloxyphenyl] 4-methylbenzenesulfonate |

InChI |

InChI=1S/C22H21NO7S2/c1-15-7-11-18(12-8-15)31(25,26)29-20-5-4-6-21(22(20)23-17(3)24)30-32(27,28)19-13-9-16(2)10-14-19/h4-14H,1-3H3,(H,23,24) |

InChI Key |

KRVDNUJECOHODO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C(=CC=C2)OS(=O)(=O)C3=CC=C(C=C3)C)NC(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

- Lapatinib Ditosylate Monohydrate (CAS 388082-78-8): Contains a quinazolinamine core linked to a furan and tosylate groups. Tosylates enhance solubility and stability, critical for its role as a protein tyrosine kinase inhibitor (PTKI) in cancer therapy . Key Difference: Unlike 2-Acetamidoresorcinol ditosylate, lapatinib’s structure is optimized for binding EGFR/ErbB-2 receptors via its quinazoline and furan motifs .

- Valbenazine Ditosylate (Crystalline Forms): A vesicular monoamine transporter 2 (VMAT2) inhibitor used in movement disorders. Multiple crystalline forms (e.g., Form A, D, E) exhibit distinct solubility, hygroscopicity, and bioavailability profiles due to tosylate-induced polymorphism . Key Difference: Valbenazine’s tetrabenazine-derived structure contrasts with 2-Acetamidoresorcinol’s resorcinol backbone, leading to divergent pharmacological targets.

- Ethylene Glycol Ditosylate (CAS 6315-52-2): A simple ditosylate used as a macrocyclization reagent (e.g., crown ethers, thiacrowns). Reacts with diols or dithiols via nucleophilic substitution to form stable macrocycles . Key Difference: Lacks aromatic or acetamido groups, limiting its hydrogen-bonding and π-π stacking capabilities compared to this compound.

Physicochemical Properties

Key Research Findings and Data Gaps

- Lapatinib : Tosylate salts enhance pharmacokinetics but require hydration to mitigate crystalluria risks .

- Valbenazine : Form A exhibits 65% higher yield than Form I, critical for scalable production .

- Ethylene Glycol Ditosylate : Microwave-assisted reactions reduce synthesis time by 70% compared to conventional methods .

- This compound: No direct data exists; further studies needed on its biological activity and synthetic utility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.